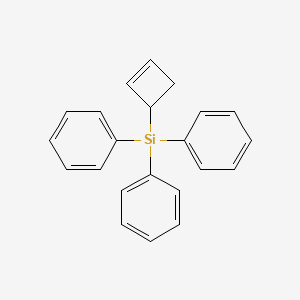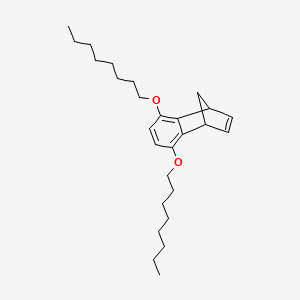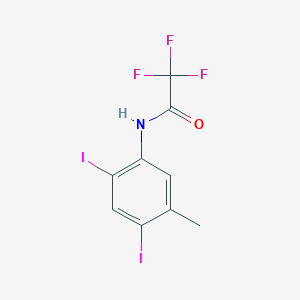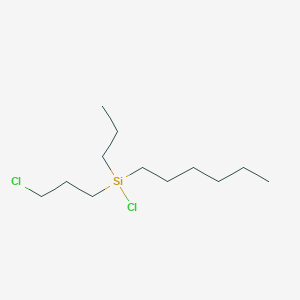
Chloro(3-chloropropyl)hexyl(propyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(3-chloropropyl)hexyl(propyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloro(3-chloropropyl) group, a hexyl group, and a propyl group. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-chloropropyl)hexyl(propyl)silane typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals and involves the addition of hydrosilanes to alkenes. For instance, the hydrosilylation of allyl chloride with trichlorosilane can be catalyzed by Rh(I) catalysts to selectively form trichloro(3-chloropropyl)silane . The reaction conditions often include the use of solvents and specific temperature controls to ensure high efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a large scale using similar hydrosilylation reactions. The process is optimized for high turnover numbers and selectivity, often employing advanced catalysts and reaction conditions to achieve the desired product in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(3-chloropropyl)hexyl(propyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as alcohols or amines, leading to the formation of silane coupling agents.
Alcoholysis: The trichlorosilyl group can react with alcohols to form alkoxysilanes.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions include various silane coupling agents and alkoxysilanes, which are valuable intermediates in the synthesis of other organosilicon compounds .
Applications De Recherche Scientifique
Chloro(3-chloropropyl)hexyl(propyl)silane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Chloro(3-chloropropyl)hexyl(propyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These linkages are crucial in the formation of silane coupling agents, which enhance the adhesion and durability of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound is similar in structure but contains methoxy groups instead of hexyl and propyl groups.
Trichloro(3-chloropropyl)silane: This compound has three chloro groups attached to the silicon atom, making it more reactive in nucleophilic substitution reactions.
Uniqueness
Chloro(3-chloropropyl)hexyl(propyl)silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity and strong bonding are required.
Propriétés
Numéro CAS |
917970-46-8 |
|---|---|
Formule moléculaire |
C12H26Cl2Si |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
chloro-(3-chloropropyl)-hexyl-propylsilane |
InChI |
InChI=1S/C12H26Cl2Si/c1-3-5-6-7-11-15(14,10-4-2)12-8-9-13/h3-12H2,1-2H3 |
Clé InChI |
KNKJICDMPZWNFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCC)(CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)


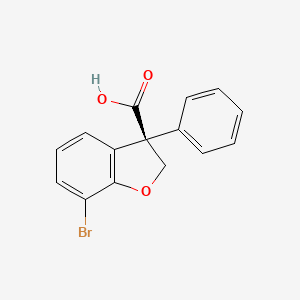
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)



